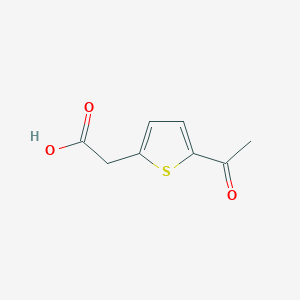

(5-Acetylthien-2-yl)acetic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-acetylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-5(9)7-3-2-6(12-7)4-8(10)11/h2-3H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCRHXGMBKPIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901079 | |

| Record name | NoName_135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetylthien 2 Yl Acetic Acid

Direct Synthetic Routes to (5-Acetylthien-2-yl)acetic Acid

The direct synthesis of this compound can be approached from two main perspectives: functionalizing a pre-existing acetylthiophene scaffold or acylating a thiophene (B33073) acetic acid derivative.

Oxidation Reactions for Carboxylic Acid Moiety Formation on Acetylthiophenes

One logical pathway to this compound involves the oxidation of a suitable precursor that already contains the 5-acetylthien-2-yl core. A common strategy for synthesizing α-aryl acetic acids is the oxidation of the corresponding primary alcohol. In this context, the precursor would be (5-acetylthien-2-yl)ethanol.

The primary challenge in this approach is the selective oxidation of the primary alcohol in the presence of the acetyl group's methyl ketone, which is also susceptible to oxidation under harsh conditions. However, various mild oxidizing agents are known to selectively convert primary alcohols to carboxylic acids.

A plausible synthetic sequence would start with the readily available 2-acetylthiophene (B1664040). This intermediate can be subjected to a Vilsmeier-Haack or similar formylation reaction to introduce a formyl group at the 5-position. Subsequent reduction of the aldehyde to a hydroxymethyl group, followed by conversion to a chloromethyl or bromomethyl group, would allow for a chain extension via cyanide displacement to form 5-acetylthiophene-2-acetonitrile. The final step would be the hydrolysis of the nitrile to the desired carboxylic acid.

Alternatively, a more direct oxidation route starts from 2-thiophene ethanol (B145695), which can be oxidized to 2-thiopheneacetic acid using various reagents google.comchemicalbook.com. A patent describes a method using oxygen in the presence of a bentonite (B74815) catalyst and triethylamine (B128534) to achieve a high yield of 2-thiopheneacetic acid from 2-thiophene ethanol chemicalbook.com. The selective oxidation of ethanol to acetic acid can also be achieved using catalysts like dispersed Mo-V-Nb mixed oxides or copper-based catalysts berkeley.eduresearchgate.net. These methods could potentially be adapted for a (5-acetylthien-2-yl)ethanol precursor, provided the acetyl group remains intact.

Table 1: Oxidation Methods for Thiophene Side Chains

| Precursor | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 2-Thiophene ethanol | Oxygen, bentonite, triethylamine | 2-Thiopheneacetic acid | chemicalbook.com |

| 2-Thiophene ethanol | Jones reagent, PDC, RuO₄, NaClO, NaClO₂ | 2-Thiopheneacetic acid | google.com |

| Ethanol | Dispersed Mo-V-Nb mixed oxides | Acetic Acid | berkeley.edu |

Electrophilic Acylation Strategies on Thiophene Acetic Acid Scaffolds

An alternative and highly effective direct route is the Friedel-Crafts acylation of a thiophene-2-acetic acid scaffold. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituent already present on the thiophene ring.

The carboxymethyl group (-CH₂COOH) at the 2-position of the thiophene ring is an activating group and an ortho-, para-director libretexts.orgorganicchemistrytutor.com. In the case of the thiophene ring, this directs incoming electrophiles to the 5-position. Friedel-Crafts acylation reactions on thiophenes are well-documented and proceed with high regioselectivity for the 2- or 5-position due to the superior resonance stabilization of the cationic intermediate (the sigma complex) compared to attack at the 3- or 4-position stackexchange.com.

The reaction would involve treating thiophene-2-acetic acid or its corresponding ester (e.g., ethyl thiophene-2-acetate) with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) orgsyn.org. The use of solid acid catalysts has also been explored for the acylation of thiophene, offering environmental and technical advantages over traditional Lewis acids .

The reaction is expected to yield the desired this compound with high selectivity. The deactivating nature of the newly introduced acetyl group would prevent further acylation.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful technique for devising synthetic plans by breaking down a target molecule into simpler, commercially available starting materials wikipedia.orgyoutube.com.

Disconnection Strategies for Thiophene Ring and Side Chains

For this compound, several disconnection strategies can be envisioned. The most straightforward approach involves disconnecting the carbon-carbon bonds between the thiophene ring and its substituents.

Strategy 1: Disconnection of the Acetyl Group (C-C Disconnection)

This involves a retrosynthetic transform corresponding to a Friedel-Crafts acylation. The disconnection is made at the bond between the carbonyl carbon of the acetyl group and the C5 position of the thiophene ring. This leads to thiophene-2-acetic acid as a key precursor. This is a highly logical approach as the directing group on the precursor favors the required substitution pattern.

Strategy 2: Disconnection of the Acetic Acid Side Chain (C-C Disconnection)

This strategy disconnects the bond between the methylene (B1212753) carbon of the acetic acid group and the C2 position of the thiophene ring. This leads to 2-acetylthiophene as the key thiophene-containing precursor. This approach would require the introduction of the acetic acid side chain onto the 2-acetylthiophene, which can be more complex than the first strategy.

Strategy 3: Building the Thiophene Ring (Ring Synthesis Disconnection)

A more fundamental approach involves the disconnection of the thiophene ring itself. Methods like the Gewald reaction or other cyclization strategies could be considered mdpi.comresearchgate.net. For instance, one could imagine constructing the ring from a 1,4-dicarbonyl compound or other suitable open-chain precursors that already contain the necessary carbon framework for the side chains. This is generally a more complex route for a relatively simple target molecule.

Identification of Key Synthons and Synthetic Equivalents

Each disconnection strategy leads to a set of synthons—idealized fragments—and their corresponding real-world synthetic equivalents.

From Strategy 1:

Synthon 1: An acetyl cation (CH₃CO⁺).

Synthetic Equivalent: Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) with a Lewis acid catalyst.

Synthon 2: A nucleophilic thiophene-2-acetic acid.

Synthetic Equivalent: Thiophene-2-acetic acid (C₄H₃S-CH₂COOH) or its ester derivative.

From Strategy 2:

Synthon 1: A carbanion of 2-acetylthiophene at the 5-position.

Synthetic Equivalent: 5-Lithio-2-acetylthiophene, which can be generated by treating 2-acetylthiophene with a strong base like n-butyllithium.

Synthon 2: An electrophilic carboxymethyl cation (⁺CH₂COOH).

Synthetic Equivalent: A haloacetic acid ester, such as ethyl bromoacetate (B1195939) (BrCH₂COOEt), followed by hydrolysis.

Table 2: Retrosynthetic Analysis Summary

| Disconnection Strategy | Key Precursor | Synthons | Synthetic Equivalents |

|---|---|---|---|

| 1. C-C (Acetyl) | Thiophene-2-acetic acid | CH₃CO⁺ | Acetyl chloride / Acetic anhydride + Lewis Acid |

| Nucleophilic thiophene-2-acetic acid | Thiophene-2-acetic acid | ||

| 2. C-C (Acetic Acid) | 2-Acetylthiophene | ⁻C₄H₂S-COCH₃ (at C5) | 5-Lithio-2-acetylthiophene |

Synthesis of Precursors and Key Intermediates for this compound

The success of the proposed synthetic routes relies on the availability and efficient preparation of key starting materials and intermediates.

2-Acetylthiophene: This is a commercially available compound and a common starting material in thiophene chemistry. It is typically prepared via the Friedel-Crafts acylation of thiophene with acetyl chloride or acetic anhydride orgsyn.orggoogle.com. Stannic chloride is often preferred over aluminum chloride as a catalyst to minimize polymerization of the thiophene ring orgsyn.org. Various solid acid catalysts have also been shown to be effective .

Thiophene-2-acetic acid: This key precursor is also commercially available nih.gov. Its synthesis can be achieved through several routes. One common laboratory method is the Willgerodt-Kindler reaction starting from 2-acetylthiophene. An alternative is the hydrolysis of 2-thiopheneacetonitrile, which can be prepared from 2-thienylmethyl chloride. A patented method describes the direct oxidation of 2-thiophene ethanol to 2-thiopheneacetic acid google.com. Another synthetic pathway involves the reaction of 2-acetylthiophene with sodium nitrite (B80452) and hydrochloric acid to form 2-thiophene glyoxylic acid, which is then reduced with hydrazine (B178648) hydrate (B1144303) to yield 2-thiopheneacetic acid google.com.

Thiophene-2-acetyl chloride: This acyl chloride can be prepared from 2-thiopheneacetic acid by reacting it with thionyl chloride or other chlorinating agents google.com. It is a useful intermediate for forming ester or amide derivatives.

Preparation of 2-Acetylthiophene

A crucial precursor, 2-acetylthiophene, is commonly synthesized through the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction typically involves reacting thiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. wikipedia.orgechemi.comacs.org While aluminum chloride is a traditional catalyst, its use can lead to undesirable side reactions due to the instability of the thiophene ring. google.com Stannic chloride has also been employed for this transformation. wikipedia.orgthieme-connect.com

To circumvent the issues associated with strong Lewis acids, alternative catalytic systems have been explored. Research has demonstrated the successful acylation of thiophene using ortho-phosphoric acid as a catalyst, which can yield 2-acetylthiophene in high yields. acs.org Another approach involves the use of solid-acid catalysts like Hβ zeolite, which has shown excellent activity in the acetylation of thiophene with acetic anhydride, achieving high conversion rates and yields of 2-acetylthiophene. tsijournals.com Furthermore, methods utilizing zinc halide catalysts in significantly smaller amounts than traditional Friedel-Crafts catalysts have been developed, offering a more efficient process. google.com Solvent-free methods, reacting thiophene with acetic anhydride, have also been reported, presenting a greener alternative. patsnap.comgoogle.com

Synthesis of Thiophene-2-acetic Acid

Thiophene-2-acetic acid is another pivotal intermediate. One established route to this compound involves the Willgerodt-Kindler reaction of 2-acetylthiophene. This reaction, typically carried out with sulfur and an amine like morpholine, followed by hydrolysis, converts the acetyl group into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Alternative synthetic strategies have also been developed. One such method involves the direct oxidation of 2-thiophene ethanol. google.com Another approach utilizes the reaction of a glyoxylic ester with hydrazine, followed by treatment with potash. google.com A multi-step synthesis starting from thiophene involves chlorination, iodination, and subsequent condensation with diethyl malonate, followed by hydrolysis and decarboxylation to yield thiophene-2-acetic acid. google.com A process involving the Friedel-Crafts reaction of thiophene with methyl chloroacetate (B1199739) in the presence of anhydrous aluminum chloride to form methyl 2-thiopheneacetate, followed by hydrolysis, has also been reported. wipo.int

Functionalization of Thiophene Ring Systems

The thiophene ring is susceptible to electrophilic substitution, which is the primary method for its functionalization. uop.edu.pkpearson.com Due to the electron-rich nature of the thiophene ring, it is significantly more reactive than benzene (B151609) towards electrophiles. uop.edu.pk Substitution reactions, such as acylation, preferentially occur at the C-2 position. echemi.comuop.edu.pk This regioselectivity is attributed to the greater stability of the carbocation intermediate formed during attack at the 2-position compared to the 3-position. echemi.com

Direct C-H activation has emerged as a powerful tool for the functionalization of thiophene rings, offering an alternative to traditional cross-coupling reactions. mdpi.com This method allows for the direct arylation of thiophene derivatives, providing a more atom-economical and step-efficient route to substituted thiophenes. mdpi.com The functionalization can be directed to either the C2 or C3 position depending on the substrate and reaction conditions. mdpi.com

Green Chemistry Approaches in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiophene derivatives to develop more environmentally benign and efficient processes.

Atom Economy Considerations in Synthetic Pathways

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.comprimescholars.com Reactions with high atom economy minimize waste generation. In the context of thiophene synthesis, multicomponent reactions are particularly noteworthy for their high atom economy, as they combine several starting materials in a single step to form a complex product with few or no byproducts. nih.gov Transition-metal-free syntheses of thiophenes, which utilize potassium sulfide (B99878) as a sulfur source and proceed via the cleavage of multiple C-H bonds, also demonstrate excellent atom economy. organic-chemistry.org The design of synthetic routes that minimize the use of protecting groups and employ catalytic rather than stoichiometric reagents further enhances atom economy. nih.gov

Microwave-Assisted Synthesis Techniques for Thiophene Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.gov The application of microwave irradiation has been successfully employed in the synthesis of various thiophene derivatives. For example, the synthesis of 2-amino-thiophene-3-carboxylic derivatives has been achieved under solvent-free microwave conditions. researchgate.net Microwave-assisted Suzuki coupling has been used for the rapid and efficient synthesis of thiophene oligomers, also in the absence of a solvent. acs.org Furthermore, microwave heating has been utilized for the C-H arylation of thiophenes in a bio-derived solvent, showcasing a sustainable protocol. nih.gov The rapid synthesis of 3-aminobenzo[b]thiophenes, which are precursors to kinase inhibitors, has also been accomplished using microwave irradiation. rsc.org

Chemical Reactivity and Transformation Mechanisms of 5 Acetylthien 2 Yl Acetic Acid

Reactions Involving the Acetyl Group on the Thiophene (B33073) Ring

The acetyl group is a key functional moiety that dictates a significant portion of the compound's reactivity. It consists of a carbonyl center (C=O) single-bonded to a methyl group.

The carbonyl group is characterized by a polarized carbon-oxygen double bond, where the higher electronegativity of oxygen draws electron density away from the carbon atom. This polarization renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. byjus.comlibretexts.org This fundamental reactivity is a cornerstone of carbonyl chemistry. masterorganicchemistry.comfiveable.me

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. byjus.comlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The rate of this addition is influenced by the electronic environment; electron-withdrawing groups attached to the carbonyl group enhance the carbon's electrophilicity and thus increase its reactivity toward nucleophiles. masterorganicchemistry.com In (5-Acetylthien-2-yl)acetic acid, the electron-withdrawing nature of the thiophene ring, further influenced by the acetic acid group, modulates the reactivity of the acetyl carbonyl center.

Table 1: General Nucleophilic Addition to the Carbonyl Group

| Reactant | Nucleophile | Product Type |

|---|---|---|

| Ketone (e.g., Acetyl group) | Hydride (e.g., from NaBH₄, LiAlH₄) | Secondary Alcohol |

| Ketone (e.g., Acetyl group) | Organometallic (e.g., Grignard, Organolithium) | Tertiary Alcohol |

| Ketone (e.g., Acetyl group) | Cyanide (CN⁻) | Cyanohydrin |

| Ketone (e.g., Acetyl group) | Amines (R-NH₂) | Imine |

This table illustrates general nucleophilic additions applicable to the acetyl group's carbonyl center.

The methyl group adjacent to the carbonyl in the acetyl moiety has acidic α-hydrogens, which can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various condensation reactions.

Claisen-Schmidt Condensation: This reaction involves the condensation of a ketone (like the acetyl group on the thiophene) with an aromatic aldehyde that lacks α-hydrogens, typically under basic conditions (e.g., aqueous NaOH or KOH). ijaresm.comwikipedia.org This reaction is a type of crossed aldol (B89426) condensation and is a well-established method for synthesizing chalcones (α,β-unsaturated ketones). ijaresm.comresearchgate.net For instance, 2-acetylthiophene (B1664040) and its derivatives readily undergo Claisen-Schmidt condensation with various substituted benzaldehydes to yield the corresponding thiophene-containing chalcones. researchgate.netacs.org

Knoevenagel Condensation: This is another important condensation reaction where the acetyl group reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or cyanoacetic acid) in the presence of a weak base catalyst like an amine. mdpi.comwikipedia.org The reaction proceeds through nucleophilic addition followed by dehydration to form a new C=C double bond. wikipedia.org 2-Acetylthiophene derivatives have been shown to react with malononitrile in the presence of ammonium (B1175870) acetate, although the reaction can be slow depending on the substrates. mdpi.com

Table 2: Examples of Condensation Reactions with 2-Acetylthiophene Derivatives

| Reaction Type | 2-Acetylthiophene Derivative | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt | 5-Chloro-2-acetylthiophene | p-Anisaldehyde | Ethanolic NaOH | Chalcone derivative | ijaresm.com |

| Claisen-Schmidt | 2-Acetyl-5-bromothiophene | 4-Nitrobenzaldehyde | Sodium Hydroxide | Chalcone derivative | acs.org |

| Knoevenagel | 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone | Malononitrile | Ammonium Acetate | α,β-Unsaturated nitrile | mdpi.com |

This table provides specific examples of condensation reactions involving the acetyl group of substituted thiophenes.

Reactivity of the Thiophene Ring in this compound

The thiophene ring is an aromatic heterocycle that undergoes characteristic substitution reactions.

Thiophene is classified as an electron-rich aromatic system, with six π-electrons delocalized over the five-membered ring. ucalgary.cae-bookshelf.de This makes it significantly more reactive towards electrophiles than benzene (B151609). ucalgary.ca Electrophilic aromatic substitution (EAS) on an unsubstituted thiophene ring occurs preferentially at the α-positions (C2 and C5), which are more reactive than the β-positions (C3 and C4). e-bookshelf.deresearchgate.net

However, the reactivity and regioselectivity of EAS are strongly influenced by the substituents already present on the ring. youtube.com In this compound, both the acetyl group and the acetic acid (or carboxymethyl) group are electron-withdrawing and therefore deactivating. youtube.comyoutube.com These groups pull electron density from the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene. youtube.com

With deactivating groups at both the C2 and C5 positions, the thiophene ring in this compound is significantly deactivated towards EAS. Any substitution would be forced to occur at the less reactive C3 or C4 positions. The reaction would require harsh conditions, and the directing effects of the two groups would compete. Generally, the acetyl group is a meta-director, which in this case would direct an incoming electrophile to the C4 position. The carboxymethyl group is also a meta-director, which would direct to the C4 position as well. Therefore, electrophilic substitution, if it occurs, would be expected to happen at the C4 position.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jcu.edu.aunih.govlookchem.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. wikipedia.org For this compound to participate directly in these reactions, it would first need to be halogenated (e.g., at the C3 or C4 position).

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. nih.govresearchgate.net It is widely used for creating biaryl structures. For example, 2-bromothiophene (B119243) and its derivatives have been successfully coupled with various aryl boronic acids to generate 2-arylthiophenes. researchgate.netnih.govunimib.it A hypothetical (5-Acetyl-3-bromothien-2-yl)acetic acid could similarly be coupled with an arylboronic acid to introduce an aryl group at the C3 position of the thiophene ring.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org Like the Suzuki reaction, this method has been applied to thiophene derivatives, offering a route to install vinyl groups onto the heterocyclic core. liverpool.ac.ukyoutube.comnih.gov

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions on Halogenated Thiophene Precursors

| Reaction Type | Thiophene Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Aryl-5-(bromomethyl)thiophene | nih.gov |

| Suzuki Coupling | Pentyl 5-bromothiophene-2-carboxylate | Aryl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Pentyl 5-arylthiophene-2-carboxylate | tubitak.gov.tr |

| Heck Coupling | 3-Bromothiophene | 1-(4-methoxyphenyl)ethanol (in-situ alkene) | Pd(dba)₂ / Et₃N | Substituted Styrylthiophene | liverpool.ac.uk |

This table shows examples of cross-coupling reactions on functionalized bromothiophenes, illustrating the potential reactivity of a halogenated derivative of this compound.

Transformations of the Acetic Acid Side Chain

The carboxylic acid functional group (-COOH) on the side chain offers another site for chemical modification.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst (commonly sulfuric acid or dry HCl gas) to form esters. chemguide.co.ukyoutube.comyoutube.com This is a reversible condensation reaction. chemguide.co.uk The acetic acid moiety of this compound can be readily converted to a variety of esters (e.g., methyl, ethyl, or pentyl esters) by heating it with the corresponding alcohol and an acid catalyst. tubitak.gov.trgatech.edu

Amidation: The carboxylic acid can also be converted into an amide. This typically involves activating the carboxylic acid first, for instance, by converting it to a more reactive acid chloride (using thionyl chloride, SOCl₂) or by using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). The activated intermediate then reacts with a primary or secondary amine to form the corresponding amide.

Reduction: Carboxylic acids can be reduced to primary alcohols. libretexts.org While the acetyl group's ketone is also reducible, selective reduction of the carboxylic acid in the presence of a ketone is possible. researchgate.netkhanacademy.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carboxylic acid and the ketone. khanacademy.org However, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is known to chemoselectively reduce carboxylic acids to primary alcohols much faster than it reduces ketones, allowing for the targeted transformation of the acetic acid side chain into a 2-hydroxyethyl group while leaving the acetyl group intact. khanacademy.org Alternatively, enzymatic methods using carboxylate reductases offer a highly selective route to reduce carboxylic acids to aldehydes under mild, aqueous conditions. nih.gov

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is the primary site for esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, stability, and biological activity.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. A documented example is the synthesis of its methyl ester. One approach involves the acylation of methyl 2-thienylacetate with acetic anhydride (B1165640) in the presence of a catalytic amount of phosphoric acid. google.com This reaction proceeds under thermal conditions, typically between 70-80°C. google.com The esterification can also be accomplished by reacting the acid itself with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. While specific conditions for this compound are not widely reported, general protocols for esterification of similar carboxylic acids suggest the use of catalysts like sulfuric acid or hydrogen chloride in excess alcohol. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Interactive Data Table: Esterification of Thiophene Acetic Acid Derivatives

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Thienylacetic acid methyl ester | Acetic anhydride | 85% H₃PO₄ | None | 70-80 | 76.5 | google.com |

| Carboxylic Acids | Alcohols | Acid Catalyst (e.g., H₂SO₄) | Excess Alcohol | Varies | - | General Method |

Amidation:

The synthesis of amides from this compound proceeds through the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine. While direct reaction of a carboxylic acid with an amine is generally inefficient, the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, facilitates this transformation.

A relevant study on the synthesis of heterocyclic amides from 2-thiopheneacetic acid provides a viable pathway. researchgate.net This involves the initial conversion of the carboxylic acid to 2-thiopheneacetyl chloride by reacting it with thionyl chloride. The resulting acyl chloride is then reacted with a heterocyclic amine in a slightly basic medium, such as in the presence of triethylamine (B128534), to yield the corresponding amide. researchgate.net This methodology can be directly applied to this compound. The resulting amides can be purified by recrystallization and characterized by spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net

Interactive Data Table: Amidation of 2-Thiopheneacetic Acid

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Conditions | Product | Reference |

| 2-Thiopheneacetic acid | Thionyl chloride | - | - | - | 2-Thiopheneacetyl chloride | researchgate.net |

| 2-Thiopheneacetyl chloride | Heterocyclic amine | Triethylamine | THF/Acetonitrile | - | Heterocyclic amide | researchgate.net |

Reduction and Decarboxylation Pathways

The acetyl group and the carboxylic acid moiety in this compound can undergo reduction and decarboxylation, respectively, leading to further chemical diversity.

Reduction:

The acetyl group of this compound is susceptible to reduction to form the corresponding alcohol or even complete reduction to an ethyl group. The choice of reducing agent and reaction conditions determines the final product. For the selective reduction of the ketone to a secondary alcohol, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent due to its mild nature, which typically does not reduce the carboxylic acid. The reaction is often carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695).

Decarboxylation:

Interactive Data Table: General Reactivity of Functional Groups

| Functional Group | Transformation | Reagents/Conditions | Potential Product |

| Ketone | Reduction to Alcohol | NaBH₄, Methanol | (5-(1-Hydroxyethyl)thien-2-yl)acetic acid |

| Ketone | Reduction to Methylene | Wolff-Kishner or Clemmensen | (5-Ethylthien-2-yl)acetic acid |

| Carboxylic Acid | Decarboxylation | Heat, Acid Catalyst | 2-Acetyl-5-methylthiophene |

Derivatization Strategies and Synthesis of Analogues of 5 Acetylthien 2 Yl Acetic Acid

Systematic Chemical Modification of the Thiophene (B33073) Ring

The thiophene nucleus is a prime target for structural alteration, influencing the electronic and steric properties of the entire molecule.

The introduction of halogens or nitro groups onto the thiophene ring typically proceeds via electrophilic aromatic substitution. The regiochemistry of these reactions is directed by the existing substituents. The acetyl group at the 5-position is an electron-withdrawing group, which deactivates the ring, while the acetic acid group at the 2-position also influences the substitution pattern.

Halogenation: Bromination of 2-acetylthiophene (B1664040) can be achieved using reagents like N-bromosuccinimide (NBS) in a mixture of glacial acetic acid and acetic anhydride (B1165640). semanticscholar.org This typically results in substitution at the 5-position. For (5-Acetylthien-2-yl)acetic acid, the vacant 3- and 4-positions are available for substitution. Acid-catalyzed halogenation of ketones proceeds through an enol intermediate, which acts as the nucleophile. masterorganicchemistry.com

Nitro-Substitution: Nitration of thiophene derivatives can be challenging and may lead to a mixture of products. google.com A common method involves using nitric acid in acetic anhydride. google.comnih.gov For instance, nitration of thiophene with nitric acid in the absence of acetic anhydride can yield a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene. google.com The reaction of N-(3-Acetyl-2-thienyl)acetamide with a mixture of nitric and sulfuric acid at low temperatures yields the 5-nitro derivative, demonstrating the directing effects of the substituents. nih.gov The presence of strong deactivating groups can necessitate harsh reaction conditions. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl groups. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and a halide or triflate, is a prominent example. libretexts.org

To perform a Suzuki-Miyaura reaction on this compound, the thiophene ring must first be halogenated, typically at the 3- or 4-position. The resulting halo-substituted compound can then be coupled with a variety of aryl or heteroaryl boronic acids. semanticscholar.orgrsc.org The reaction is catalyzed by a palladium complex in the presence of a base. semanticscholar.orglibretexts.org This approach has been successfully used for the synthesis of 2-acetyl-5-arylthiophenes from 2-acetyl-5-bromothiophene. semanticscholar.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields, especially with deactivated substrates. semanticscholar.orgcore.ac.uk

Modifications at the Acetyl Moiety

The acetyl group provides a reactive carbonyl function that can be readily transformed into a variety of other functional groups.

The ketone of the acetyl group can undergo condensation reactions with hydroxylamine (B1172632) and its derivatives or with hydrazines to form oximes and hydrazones, respectively. wikipedia.orgresearchgate.netxisdxjxsu.asia

Oximes: The reaction of a ketone with hydroxylamine hydrochloride, often in the presence of a base or in a solvent like acetic acid, yields an oxime. wikipedia.orgxisdxjxsu.asianih.gov These derivatives are highly crystalline and can exist as E/Z stereoisomers. wikipedia.org

Hydrazones: Similarly, condensation with hydrazine (B178648) or substituted hydrazines produces the corresponding hydrazones. These reactions are typically carried out by refluxing the reactants in a solvent like ethanol (B145695). researchgate.net

These transformations are valuable for introducing new points of hydrogen bonding and altering the electronic nature of the substituent.

Table 1: Synthesis of Oxime and Hydrazone Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Hydroxylamine Hydrochloride | (5-(1-(hydroxyimino)ethyl)thiophen-2-yl)acetic acid |

| This compound | Hydrazine Hydrate (B1144303) | (5-(1-hydrazonoethyl)thiophen-2-yl)acetic acid |

The acetyl group can be modified through various other reactions:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This introduces a chiral center and a hydroxyl group that can be further functionalized.

Knoevenagel Condensation: The acetyl group can participate in Knoevenagel condensations with active methylene (B1212753) compounds, although the reactivity may be low, requiring a catalyst. mdpi.com

Beckmann Rearrangement: The oxime derived from the acetyl group can undergo a Beckmann rearrangement when treated with acid to form an N-substituted acetamide (B32628) derivative. masterorganicchemistry.com

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a key site for derivatization, often to modulate solubility, stability, and pharmacokinetic profiles. nih.gov

Esterification: this compound can be converted to its corresponding esters by reaction with various alcohols in the presence of an acid catalyst or by using coupling agents.

Amide Formation: A widely used derivatization strategy is the formation of amides. nih.govnih.gov This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with a primary or secondary amine. google.com Alternatively, peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or propylphosphonic anhydride (T3P) can be used to facilitate the direct condensation of the carboxylic acid with an amine under milder conditions. nih.govnih.gov This allows for the introduction of a vast array of functionalities.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester (-COOR) |

| Amide Formation | Amine, Coupling Agent (e.g., EDC, T3P) | Amide (-CONR'R'') |

Ester and Amide Synthesis

The conversion of the carboxylic acid functionality into esters and amides is a fundamental derivatization strategy. These reactions replace the acidic proton of the carboxyl group, which can alter the molecule's polarity, solubility, and ability to act as a hydrogen bond donor.

Ester Synthesis

Esterification of this compound is typically achieved through standard acid-catalyzed reactions. A documented method involves the synthesis of the methyl ester derivative. In a specific patented process, this compound is not the starting material, but rather the product of hydrolysis of its ester. The synthesis of 5-acetyl-2-thienylacetic acid methyl ester is accomplished by reacting 2-thienylacetic acid methyl ester with acetic anhydride in the presence of a catalytic amount of 85% phosphoric acid (H₃PO₄). The reaction is conducted at an elevated temperature of 70-80°C. This method represents a direct route to ester analogues, which can serve as intermediates for further modifications or as final target compounds.

Amide Synthesis

The synthesis of amides from this compound can be accomplished through several well-established synthetic protocols, generally involving the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. While direct reaction between a carboxylic acid and an amine typically results in salt formation, the use of coupling agents or conversion to a more reactive intermediate like an acyl chloride circumvents this issue.

A common and highly effective method is the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by a primary or secondary amine to form the corresponding amide with high yields under mild reaction conditions.

Alternatively, this compound can be converted to its more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (5-acetylthien-2-yl)acetyl chloride can then be reacted with a wide variety of primary or secondary amines to yield the desired N-substituted amides. This two-step process is robust and widely applicable. A similar strategy has been successfully employed in the synthesis of related thiophene derivatives, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , where 2-(thiophen-2-yl)acetyl chloride was reacted with 2-aminothiophene-3-carbonitrile (B183302) to afford the final amide product.

Table 1: Examples of Ester and Amide Derivatives of this compound This table is interactive. You can sort and filter the data.

| Compound Name | Structure | Synthetic Method | Reference |

|---|---|---|---|

| 5-Acetyl-2-thienylacetic acid methyl ester |  |

Reaction of 2-thienylacetic acid methyl ester with acetic anhydride and H₃PO₄. | |

| N-Phenyl-(5-acetylthien-2-yl)acetamide (Hypothetical) |  |

Activation of the carboxylic acid with a coupling agent (e.g., EDC/HOBt) followed by reaction with aniline, or conversion to the acyl chloride followed by reaction with aniline. |

Development of Cyclic Imides and Other Ring Systems

Beyond simple ester and amide formation, the scaffold of this compound can be utilized to construct more complex heterocyclic structures, including cyclic imides and other fused ring systems. These modifications can significantly alter the three-dimensional shape and electronic properties of the parent molecule.

The synthesis of cyclic imides typically requires a dicarboxylic acid or its corresponding cyclic anhydride as a starting material. Therefore, to generate cyclic imides from a this compound backbone, a precursor containing a second carboxylic acid function would be necessary. This precursor could then be cyclized to an anhydride, for instance, by heating with acetic anhydride. The resulting anhydride can then be reacted with a primary amine or ammonia (B1221849) to yield a variety of N-substituted cyclic imides. This general approach is a cornerstone of heterocyclic chemistry for producing five- or six-membered imide rings.

Research on the closely related 2-thienylacetic acid has demonstrated its utility in forming new ring systems through condensation reactions. In a Gabriel modification of the Perkin synthesis, 2-thienylacetic acid was reacted with phthalic anhydride in the presence of acetic anhydride and potassium carbonate. This reaction yielded 3-(2-thienylmethylene)phthalide . This phthalide (B148349) derivative could then be rearranged using sodium methoxide (B1231860) to form a tricyclic system, 2-(2-thienyl)-1,3-indandione . These reactions showcase how the active methylene group of the thienylacetic acid scaffold can participate in cyclization and rearrangement reactions to build complex polycyclic structures. While this specific reaction sequence has not been reported for the 5-acetyl substituted analogue, it establishes a precedent for the reactivity of the thienylacetic acid core in forming new ring systems.

Table 2: Examples of Cyclic Derivatives from Thienylacetic Acid Analogues This table is interactive. You can sort and filter the data.

| Compound Name | Starting Material | Structure | Synthetic Method | Reference |

|---|---|---|---|---|

| 3-(2-Thienylmethylene)phthalide | 2-Thienylacetic acid |  |

Reaction with phthalic anhydride in acetic anhydride with K₂CO₃. | |

| 2-(2-Thienyl)-1,3-indandione | 3-(2-Thienylmethylene)phthalide |  |

Rearrangement with sodium methoxide. | |

| N-Phenyl-(5-acetylthien-2-yl)succinimide (Hypothetical) | (5-Acetylthien-2-yl)succinic anhydride (Hypothetical Precursor) |  |

Reaction of the corresponding cyclic anhydride with aniline. |

Advanced Spectroscopic and Structural Characterization of 5 Acetylthien 2 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of (5-Acetylthien-2-yl)acetic acid and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom environments within the molecule.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound reveals characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference. For the parent compound, the protons on the thiophene (B33073) ring typically appear as doublets in the aromatic region, a singlet for the methylene (B1212753) (-CH2-) protons of the acetic acid group, and a singlet for the methyl (-CH3) protons of the acetyl group. For instance, in a derivative, the aromatic protons may appear as a multiplet between 6.15-8.13 ppm. ajabs.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.12 - 7.30 | m |

| Methylene (-CH₂) | ~3.90 | s |

| Methyl (-CH₃) | ~2.16 | s |

| Carboxylic Acid (-COOH) | ~12.31 | br s |

Note: Data is illustrative and may vary based on the specific derivative and solvent used. m = multiplet, s = singlet, br s = broad singlet.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal. The carbonyl carbons of the acetyl and carboxylic acid groups are typically found at the downfield end of the spectrum (higher ppm values). For example, the carbonyl carbon of a carboxylic acid group in a related derivative has been observed at 165 ppm. ajabs.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Acetyl C=O | ~191.08 |

| Carboxylic Acid C=O | ~168.36 |

| Thiophene Ring Carbons | 123.48 - 152.03 |

| Methylene (-CH₂) | ~36.4 |

| Methyl (-CH₃) | ~20.64 |

Note: Data is illustrative and may vary based on the specific derivative and solvent used.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) experiments identify proton-proton couplings, helping to piece together adjacent fragments of the molecule. sdsu.edu It reveals which protons are coupled to each other, typically through two or three bonds. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu This technique is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

These 2D NMR methods, often used in conjunction, provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound and its derivatives. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

In the IR spectrum of this compound, characteristic absorption bands are observed. The carbonyl (C=O) stretching vibrations of the acetyl and carboxylic acid groups typically appear as strong, distinct peaks. For instance, the C=O of a carboxylic acid can be seen around 1667 cm⁻¹. ajabs.org The broad O-H stretching band of the carboxylic acid dimer is another key feature, often spanning a wide range. The C-H stretching and bending vibrations of the thiophene ring and the alkyl chain also provide diagnostic peaks.

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and bonds with a change in polarizability. mdpi.com For acetic acid, Raman studies have been used to investigate hydrogen bonding and molecular association. soken.ac.jpnih.gov The Raman spectrum of this compound would be expected to show characteristic bands for the thiophene ring, as well as the acetyl and carboxylic acid functionalities.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching (dimer) | 2500-3300 (broad) |

| Carbonyl C=O (acetyl) | Stretching | ~1680 |

| Carbonyl C=O (acid) | Stretching | ~1710 |

| Thiophene C-H | Stretching | ~3100 |

| Thiophene Ring | Skeletal Vibrations | 1300-1500 |

Note: Values are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio after ionization. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. nist.gov

Furthermore, the fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the acetyl group, the carboxylic acid group, or cleavage of the acetic acid side chain. Studying these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. rsc.org

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound or its derivatives that can be crystallized, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles.

This technique would reveal the planarity of the thiophene ring and the conformation of the acetyl and acetic acid substituents relative to the ring. Furthermore, the crystal packing analysis would show the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules. The data processing for such an analysis often involves software packages like SHELX and Olex2. rsc.org

Computational and Theoretical Investigations of 5 Acetylthien 2 Yl Acetic Acid

Molecular Dynamics Simulations to Explore Conformational Space

While DFT calculations provide valuable information about static molecular structures, molecules are in constant motion. Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a more realistic picture of their conformational flexibility and interactions with their environment. scispace.com

For a flexible molecule like (5-Acetylthien-2-yl)acetic acid, MD simulations can be used to explore its conformational landscape more exhaustively than static conformational analysis. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe transitions between different conformational states and determine their relative populations. This is particularly important for understanding how the molecule might bind to a biological target or how it behaves in solution. While specific MD simulation studies on this compound have not been found in the surveyed literature, this computational technique would be highly applicable to understanding its dynamic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. acs.orgnih.gov The goal of QSPR is to develop mathematical models that can predict the properties of new, unsynthesized compounds based solely on their chemical structure.

For thiophene (B33073) derivatives, QSPR models have been developed to predict a range of properties, including biological activity, toxicity, and physicochemical characteristics. acs.orgnih.gov These models typically use a set of molecular descriptors, which are numerical representations of a molecule's structure, to build a predictive equation. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.

A QSPR study for this compound could be developed to predict properties such as its solubility, lipophilicity (logP), or its potential for a specific biological activity. However, the development of a robust QSPR model requires a large and diverse dataset of compounds with experimentally measured properties. Specific QSPR models for this compound are not available in the current literature.

Synthetic Utility and Applications of 5 Acetylthien 2 Yl Acetic Acid As a Building Block

Role as an Intermediate in Complex Organic Synthesis

The dual reactivity of (5-Acetylthien-2-yl)acetic acid makes it a key starting material for constructing intricate molecular architectures. The acetyl group can undergo reactions typical of ketones, such as condensation and cyclization, while the carboxylic acid group can be converted into esters, amides, and other acid derivatives. This allows for the stepwise or sometimes one-pot synthesis of complex structures.

For instance, the acetyl group can be a handle for introducing aryl groups. The reaction of 2-acetylthiophene (B1664040) with arenediazonium chlorides, catalyzed by cupric chloride, yields 2-acetyl-5-arylthiophenes. researchgate.net These products can then be further reacted, for example with isatins, to produce complex heterocyclic systems like quinolinecarboxylic acids. researchgate.net

The versatility of this compound is further demonstrated by its use in multicomponent reactions. A one-step synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid has been developed, showcasing how this compound analogues can be incorporated into complex fused ring systems. mdpi.com

Synthesis of Heterocyclic Compounds Incorporating the Thiophene (B33073) Core

A significant application of this compound and its derivatives is in the synthesis of a wide variety of heterocyclic compounds. The thiophene ring is a common scaffold in many biologically active molecules, and the functional groups of this acetic acid derivative provide convenient points for ring formation.

The reactivity of the acetyl and carboxylic acid groups allows for the construction of various fused and unfused heterocyclic systems. For example, derivatives of thiopheneacetic acid can be used to synthesize thiazole-containing compounds. nih.gov The general strategy often involves the reaction of the acetyl group's alpha-carbon or the carboxylic acid itself with a suitable binucleophile to form a new ring.

The synthesis of quinoline (B57606) derivatives is a notable example. By reacting 2-acetyl-5-arylthiophenes, derived from 2-acetylthiophene, with substituted isatins, researchers have successfully synthesized 6-chloro- and 6-bromo-substituted 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids. researchgate.net This demonstrates a clear pathway from a simple thiophene derivative to a more complex and potentially biologically active quinoline system.

Application in Materials Science Research

The thiophene core of this compound is a key structural motif in the field of materials science, particularly for the development of organic electronic materials. Thiophene-based polymers and molecules are known for their excellent charge transport properties.

While direct applications of this compound in conductive polymers are not extensively documented in the provided results, the broader class of thiophene derivatives is fundamental to this area. The ability to functionalize the thiophene ring allows for the tuning of the electronic and physical properties of the resulting polymers. The acetyl and carboxylic acid groups could potentially be used to create polymers with specific functionalities, such as improved solubility or the ability to coordinate with metal ions.

Similar to conductive polymers, organic semiconductors often utilize thiophene-based structures. The delocalized π-electron system of the thiophene ring is crucial for charge transport. The functional groups on this compound could be modified to influence the packing of the molecules in the solid state, which is a critical factor for efficient charge mobility in organic field-effect transistors (OFETs) and other electronic devices.

Precursor for Agrochemical Research

Thiophene-containing compounds have shown promise in the development of new agrochemicals. The structural features of this compound make it a potential precursor for the synthesis of novel pesticides and herbicides.

Thiazole derivatives, which can be synthesized from thiophene precursors, have been investigated for their biological activities. evitachem.com For instance, certain thiazolyl-acetic acid derivatives have been shown to possess antimicrobial properties. nih.gov This suggests that derivatives of this compound could be explored for similar applications in crop protection. Furthermore, the related compound 2-(naphthalen-2-yl)acetic acid is known as a plant growth regulator, indicating that acetic acid derivatives of aromatic systems can have significant effects on plant biology. medchemexpress.com

Role in Dyestuff Synthesis

The chromophoric nature of the thiophene ring and its derivatives makes them suitable for use in the synthesis of dyes. The functional groups of this compound can be chemically modified to create extended conjugated systems, which are characteristic of organic dyes.

While the direct use of this compound in dye synthesis is not explicitly detailed, the synthesis of acid dyes from various aromatic and heterocyclic starting materials is a well-established field. researchgate.net The carboxylic acid group of this compound could serve as a site for attaching the molecule to fabrics, a common feature of acid dyes. The acetyl group could be used in condensation reactions to form larger, more colorful molecules.

Structure Activity Relationship Sar Studies of 5 Acetylthien 2 Yl Acetic Acid Analogues Mechanistic & in Vitro Focus

Principles and Methodologies of SAR Analysis

The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, researchers can observe the resulting changes in its biological activity. This process helps to identify the key chemical features, or pharmacophores, that are responsible for the compound's therapeutic effects.

Methodologies used in SAR analysis include:

Synthesis of Analogues: A series of compounds are synthesized where specific parts of the lead molecule are altered. This could involve changing functional groups, altering the size or shape of the molecule, or modifying its electronic properties.

In Vitro Assays: These laboratory-based tests are used to determine the biological activity of the synthesized analogues. For anti-inflammatory agents, these assays might include enzyme inhibition studies (e.g., cyclooxygenase-1 and -2) or cell-based assays to measure the production of inflammatory mediators. nih.gov

Comparative Analysis: The biological activities of the analogues are compared to that of the parent compound and to each other. This comparison allows for the deduction of which structural features are essential for activity, which ones can be modified, and which modifications lead to an increase or decrease in potency.

For arylalkanoic acids, a class to which (5-Acetylthien-2-yl)acetic acid belongs, SAR studies often focus on several key structural components: an acidic center, a central aromatic or heteroaromatic ring, and a lipophilic group. The spatial arrangement and electronic properties of these components are critical for their interaction with the target enzyme, often the cyclooxygenase (COX) enzymes in the case of anti-inflammatory drugs. gpatindia.com

Impact of Structural Modifications on Biological Activity in In Vitro Systems

While direct in vitro data for this compound is limited, the SAR of structurally related compounds provides valuable insights into how modifications might affect its biological activity.

For instance, in the development of Tolmetin, a pyrrole-based analogue, it was found that the replacement of the 5-p-toluoyl group with a p-chlorobenzoyl moiety had little effect on the activity. However, creating the 4-methyl-5-p-chlorobenzoyl analogue resulted in a four-fold increase in potency. gpatindia.com This suggests that substitution on the aromatic ring system can significantly influence activity.

Furthermore, modifications to the acetic acid side chain are also critical. For many arylalkanoic acids, increasing the distance between the acidic center and the aromatic ring can diminish the activity. gpatindia.com The presence of a methyl group on the carbon atom separating the aromatic ring from the acidic center, creating a propionic acid derivative, has been shown to increase the anti-inflammatory activity in some series of compounds. gpatindia.com However, in the case of Tolmetin analogues, the propionic acid version was found to be less potent. gpatindia.com

These examples highlight the nuanced and often unpredictable nature of SAR, where a modification that is beneficial in one series of compounds may be detrimental in another.

Table 1: Hypothetical Impact of Structural Modifications on this compound Based on Analogue SAR

| Modification Site | Modification | Predicted Impact on Activity (based on analogues) | Rationale based on Analogue SAR |

| 5-Acetyl Group | Replacement with p-chlorobenzoyl | Little to moderate change | In Tolmetin, similar substitutions on the aromatic ring had varied but not always drastic effects on potency. gpatindia.com |

| 5-Acetyl Group | Addition of a methyl group to the acetyl | Potential increase in potency | Substitutions on the aroyl moiety in related compounds have been shown to enhance activity. gpatindia.com |

| Acetic Acid Side Chain | Conversion to propionic acid | Likely decrease in potency | The propionic acid analogue of Tolmetin was less potent. gpatindia.com |

| Thiophene (B33073) Ring | Replacement with a pyrrole (B145914) ring | Activity may be retained or altered | Tolmetin and Zomepirac, with pyrrole rings, are potent anti-inflammatory agents, indicating that this bioisosteric replacement is viable. gpatindia.comgpatindia.com |

Identification of Pharmacophores and Key Functional Groups for Interaction

A pharmacophore is the three-dimensional arrangement of essential features that enable a drug to bind to its specific target. For arylalkanoic acid anti-inflammatory drugs, the generally accepted pharmacophore includes:

An Acidic Group: The carboxylic acid moiety is crucial for binding to the active site of COX enzymes. It typically forms a key ionic interaction with a positively charged amino acid residue, such as arginine, in the enzyme's active site.

An Aromatic or Heteroaromatic Ring: This provides a rigid scaffold and can engage in hydrophobic and van der Waals interactions with the enzyme. In this compound, this is the thiophene ring.

A Lipophilic Group: This group, often an aryl or alkyl substituent on the main ring, occupies a hydrophobic pocket in the enzyme, contributing to binding affinity. The 5-acetyl group on this compound would serve this function.

In the case of Tolmetin and Zomepirac, the key pharmacophoric elements are the carboxylic acid, the central pyrrole ring, and the aroyl group at the 5-position. gpatindia.comgpatindia.com The non-coplanar orientation of the aroyl group with the central heteroaromatic ring is often a critical feature for potent activity in this class of compounds.

Computational Approaches to SAR (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The general workflow for a QSAR study involves:

Data Set Collection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For arylalkanoic acids, QSAR studies have demonstrated that a combination of steric and hydrogen-bonding properties of the substituents on the aroyl ring can be correlated with analgesic and anti-inflammatory potencies. nih.gov Such models can be highly valuable in guiding the design of new analogues with potentially improved activity. While no specific QSAR models for this compound have been published, the methodologies are well-established and could be applied if a suitable dataset of analogues with measured biological activities were available.

Mechanistic Biological Interaction Studies of 5 Acetylthien 2 Yl Acetic Acid in Vitro & Non Human Systems

Target Identification Methodologies for Small Molecules

Identifying the specific protein or proteins that a small molecule interacts with is a critical first step in drug discovery and chemical biology. nih.gov This process, known as target identification, can be approached through several complementary strategies.

Direct biochemical methods are foundational in identifying the binding partners of a small molecule. nih.gov These techniques rely on the physical interaction between the small molecule and its protein target. One of the most traditional and widely used methods is affinity chromatography. nih.gov In this approach, the small molecule of interest is chemically immobilized onto a solid support, such as agarose (B213101) beads. A complex mixture of proteins, like a cell lysate, is then passed over this support. Proteins that bind to the immobilized molecule are captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified, typically using mass spectrometry. nih.govbiorxiv.org

Another powerful, albeit more complex, technique is activity-based protein profiling (ABPP). ABPP utilizes reactive chemical probes to covalently label the active sites of specific enzyme families, allowing for their identification and activity to be profiled directly in complex biological systems.

Affinity-based approaches are central to chemical proteomics, a field that studies the interactions of small molecules with proteins on a proteome-wide scale. biorxiv.org These methods often involve creating a "probe" version of the small molecule by attaching a tag, such as biotin (B1667282) or a photo-reactive group.

Affinity-Based Pull-Down: In this method, a biotin-tagged small molecule is incubated with a cell lysate. The biotin tag allows the small molecule, along with its bound protein target(s), to be captured by streptavidin-coated beads. nih.gov The enriched proteins are then identified by mass spectrometry.

Photo-Affinity Labeling (PAL): This technique uses a probe containing a photo-reactive group. When exposed to UV light, the probe forms a covalent bond with its target protein. This permanent link allows for more stringent purification conditions and can capture even weak or transient interactions that might be missed by other methods.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are often combined with these affinity-based methods. SILAC allows for the precise differentiation between proteins that specifically bind to the probe and those that are non-specific background contaminants, significantly increasing the accuracy of target identification. nih.gov

Computational methods provide an indirect yet powerful way to predict potential protein targets for small molecules. mdpi.com These in silico approaches leverage vast databases of known drug-target interactions, protein structures, and genomic data.

Ligand-Based Methods: These approaches compare the new small molecule to a library of compounds with known targets. If the new molecule is structurally or chemically similar to a known drug, it is inferred that it may share the same target. mdpi.com

Structure-Based Methods (Molecular Docking): If the three-dimensional structure of a potential target protein is known, molecular docking simulations can be used to predict whether the small molecule can physically fit into the protein's binding site and form favorable interactions. researchgate.net

Network-Based Inference: This approach analyzes large networks of drug-target interactions. By understanding the topology of these networks, algorithms can predict new connections and thus potential targets for a given compound based on patterns of interaction. mdpi.com Transcriptomic data can also be integrated, where the gene expression profile of cells treated with a compound is compared to profiles from cells where specific genes have been knocked down. A correlation may suggest that the compound acts on the protein product of the silenced gene. scispace.com

Investigation of Biochemical Processes and Enzyme Activities (In Vitro)

While direct studies on (5-acetylthien-2-yl)acetic acid are not extensively documented in publicly available literature, research into structurally related compounds provides significant insight into potential biological activities. Specifically, derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov

mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the final step in the production of prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever. nih.gov Inhibition of this enzyme is a therapeutic strategy for inflammatory disorders and certain types of cancer. nih.gov

In a study focused on developing mPGES-1 inhibitors, a series of compounds based on the 2-(thiophen-2-yl)acetic acid scaffold were synthesized and evaluated. The inhibitory activity of these compounds against mPGES-1 was measured in a cell-free assay. The results demonstrated that specific chemical modifications to the thiophene (B33073) ring system led to significant inhibitory potency. nih.gov

| Compound | Inhibitory Activity vs. mPGES-1 (%) | Notes |

|---|---|---|

| Compound 1b | 42% | A 3-phenylpropanoic acid derivative. |

| Compound 1c | >60% | A 3-phenylpropanoic acid derivative, showed highest activity in its series. |

| Compound 2c | >60% | A 2-(thiophen-2-yl)acetic acid derivative, showed highest activity in its series. |

| Compounds 1a, 1f, 2e, 2f | 20-25% | Lower activity observed for these analogs. |

| Compounds 1d, 1e, 2a, 2b, 2d | ≤20% | Minimal inhibitory activity observed. |

Data sourced from a study on mPGES-1 inhibitors based on 2-(thiophen-2-yl)acetic acid scaffolds. nih.gov

These findings suggest that the thiophene acetic acid core structure is a viable scaffold for targeting the mPGES-1 enzyme, and it is plausible that this compound could exhibit similar, though unconfirmed, activity.

Receptor Binding Studies in Non-Human Cellular or Cell-Free Systems

Receptor binding assays are experiments designed to measure the affinity and specificity with which a molecule (ligand) binds to a receptor. These studies are crucial for understanding how a compound might initiate a biological response. Typically, a radiolabeled version of a known ligand is used to bind to the receptor. The test compound is then added in increasing concentrations to see if it can displace the radiolabeled ligand. The concentration at which the test compound displaces 50% of the bound radiolabeled ligand is known as its IC50 value, a measure of its binding affinity.

As of the current literature search, specific receptor binding studies for this compound in non-human cellular or cell-free systems have not been reported.

Mechanistic Studies of Cellular Responses (Excluding Clinical Human Data)

The investigation of mPGES-1 inhibitors based on the 2-(thiophen-2-yl)acetic acid scaffold extended to their effects on cancer cells. The overproduction of PGE2 by mPGES-1 is known to promote cancer cell proliferation and tumor development. nih.gov The study evaluated the effects of the most promising mPGES-1 inhibitor from the thiophene series, compound 2c , on the A549 human lung carcinoma cell line.

The experiments revealed that compound 2c induced cell cycle arrest and, at later time points, led to an increase in the sub-G0/G1 cell population, which is indicative of apoptosis or necrosis. nih.gov This demonstrates a clear cellular mechanism of action linked to its enzyme-inhibiting activity.

| Compound | Cell Line | Observed Effect | Time Point |

|---|---|---|---|

| Compound 2c | A549 (Human Lung Carcinoma) | Cell cycle arrest in G0/G1 phase | 24 hours |

| Compound 2c | A549 (Human Lung Carcinoma) | Increase in sub-G0/G1 fraction (apoptosis/necrosis) | 48 and 72 hours |

Data sourced from a study on the cellular effects of a 2-(thiophen-2-yl)acetic acid-based mPGES-1 inhibitor. nih.gov

These results in a non-human (in the context of clinical data) cellular system provide a mechanistic link between the inhibition of a specific enzyme (mPGES-1) by a thiophene acetic acid derivative and a resulting anti-proliferative cellular response.

Future Research Perspectives and Challenges

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The development of new and improved methods for synthesizing thiophene (B33073) derivatives is a critical area of ongoing research. mdpi.com Traditional methods like the Paal-Knorr and Gewald reactions, while foundational, often suffer from harsh reaction conditions and limited functional group tolerance. nih.gov Modern synthetic chemistry is increasingly focused on developing novel, efficient, and selective routes to these important heterocycles. mdpi.combenthamdirect.com

A significant push is being made towards "green" and sustainable chemistry, which aims to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. nih.govnumberanalytics.com This includes the exploration of:

Metal-catalyzed cross-coupling reactions: Techniques utilizing catalysts like copper and palladium have revolutionized the synthesis of complex thiophene derivatives by enabling precise bond formation with high regioselectivity. nih.gov

Metal-free approaches: To circumvent the potential toxicity and cost associated with metal catalysts, researchers are developing metal-free synthetic strategies. nih.gov

Multicomponent reactions (MCRs): These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. nih.gov

Innovative reaction media and energy sources: The use of environmentally friendly solvents, solvent-free conditions, microwave irradiation, and ultrasound are being explored to create more sustainable synthetic protocols. nih.govnih.govjocpr.comrsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions, presenting a powerful tool for green synthesis. numberanalytics.com

Future research will likely focus on discovering even more imaginative and versatile synthetic approaches that are both economically viable and environmentally responsible. benthamdirect.com

Design and Synthesis of Advanced Functional Materials Based on (5-Acetylthien-2-yl)acetic Acid Scaffold

The unique electronic properties of the thiophene ring make it a valuable component in the design of advanced functional materials. benthamdirect.com Polythiophenes, for instance, are well-known for their stability and photoelectrochemical properties. researchgate.net The this compound scaffold provides a versatile building block for creating novel materials with tailored functionalities.

Future research in this area could focus on:

Solid-State Polymerization: Designing monomers based on this compound that can undergo polymerization in the solid state, offering a more controlled and potentially solvent-free method for producing polythiophenes. researchgate.net

Cross-linkable Polymers: Incorporating functional groups, such as azides, into the thiophene structure to create polymers that can be cross-linked, enhancing their stability and performance in applications like solar cells. researchgate.net

Self-Assembled Monolayers (SAMs): Developing new SAMs based on thiophene derivatives to improve the efficiency of electronic devices like tin perovskite solar cells by minimizing interface losses. azom.com